Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C18H23N3O2 . It is also known as Olaparib Impurity 7 .
Synthesis Analysis
The synthesis of this compound involves several steps . The compound is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular formula of C18H23N3O2 . The average mass is 313.394 Da and the monoisotopic mass is 313.179016 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 476.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has a molar refractivity of 90.8±0.3 cm3, and a polar surface area of 46 Å2 . The compound is characterized by 5 H-bond acceptors, 0 H-bond donors, and 3 freely rotating bonds .Scientific Research Applications
Synthetic Applications and Biological Activities
Synthesis of Pharmaceutical Compounds : Piperazine derivatives, including compounds structurally related to Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate, have been explored for their broad spectrum of pharmaceutical applications. Scientists have developed various methods for the synthesis of piperazine and morpholine analogues due to their significant pharmacophoric activities. These derivatives show potential in the rational design of drugs for diverse therapeutic uses, highlighting the importance of this chemical scaffold in medicinal chemistry (Mohammed et al., 2015).
Potential in Drug Discovery : The structural motif of isoquinoline, as found in this compound, has been associated with a variety of biological activities. Natural isoquinoline alkaloids and their N-oxides isolated from different plant species have exhibited antimicrobial, antibacterial, antitumor, and other activities, suggesting that compounds with isoquinoline structures could serve as important leads in drug discovery (Dembitsky et al., 2015).
Chemokine Receptor Antagonists : Small molecule antagonists, including those derived from piperazine, have been studied for their potential to inhibit chemokine receptors such as CCR3. These receptors are implicated in allergic diseases like asthma and allergic rhinitis. Various chemical classes of small molecule CCR3 antagonists, including piperidine and piperazine derivatives, have been described, underlining the therapeutic potential of piperazine derivatives in treating allergic inflammation (Willems & IJzerman, 2009).
Properties
IUPAC Name |
tert-butyl 4-isoquinolin-5-ylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-11-9-20(10-12-21)16-6-4-5-14-13-19-8-7-15(14)16/h4-8,13H,9-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFVAONVLCETEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=C2C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610482 | |
Record name | tert-Butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444620-69-3 | |
Record name | tert-Butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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